

Poliglecaprone: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Poliglecaprone

Cat. No.: B1204747

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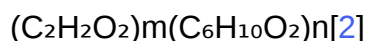
For Researchers, Scientists, and Drug Development Professionals

Introduction

Poliglecaprone is a synthetic, biodegradable, and biocompatible aliphatic copolyester that has garnered significant attention in the medical field, particularly for its use in absorbable surgical sutures and, increasingly, in the realm of drug delivery and tissue engineering. A copolymer of glycolide and ϵ -caprolactone, **Poliglecaprone**'s properties can be tailored by varying the monomer ratio, offering a versatile platform for various biomedical applications. This technical guide provides an in-depth overview of the core physical and chemical properties of **Poliglecaprone**, with a focus on **Poliglecaprone 25 (PGCL)**, a copolymer composed of 75% glycolide and 25% ϵ -caprolactone.^[1]

Chemical Structure and Synthesis

Poliglecaprone is synthesized through the ring-opening polymerization of glycolide and ϵ -caprolactone. This method allows for the creation of a linear copolyester with a random distribution of glycolide and caprolactone units. The general chemical structure is presented below:

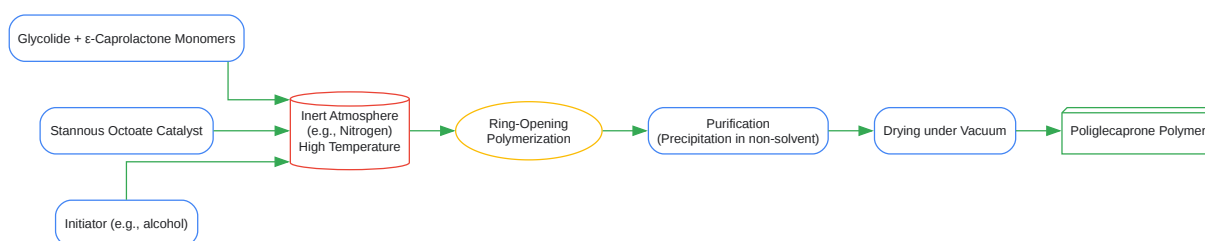


Where 'm' and 'n' represent the molar ratios of the glycolide and ϵ -caprolactone monomer units, respectively. For **Poliglecaprone 25**, the ratio of glycolide to ϵ -caprolactone is approximately

3:1.

Synthesis Workflow

The synthesis of **Poliglecaprone** typically involves a ring-opening polymerization (ROP) reaction, which is a type of chain-growth polymerization. A common catalyst for this reaction is stannous octoate.



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Caption: Synthesis of **Poliglecaprone** via Ring-Opening Polymerization.

Physical and Chemical Properties

The physical and chemical properties of **Poliglecaprone** are crucial for its performance in biomedical applications. These properties are summarized in the tables below. It is important to note that specific values can vary depending on the exact monomer ratio, molecular weight, and processing conditions.

General Properties

Property	Description
Chemical Name	Poly(glycolide-co-caprolactone)
Acronym	PGCL
Type	Synthetic, Aliphatic Copolyester
Structure	Monofilament[1][3]
Color	Undyed (beige) or violet[4]

Quantitative Physical and Chemical Data

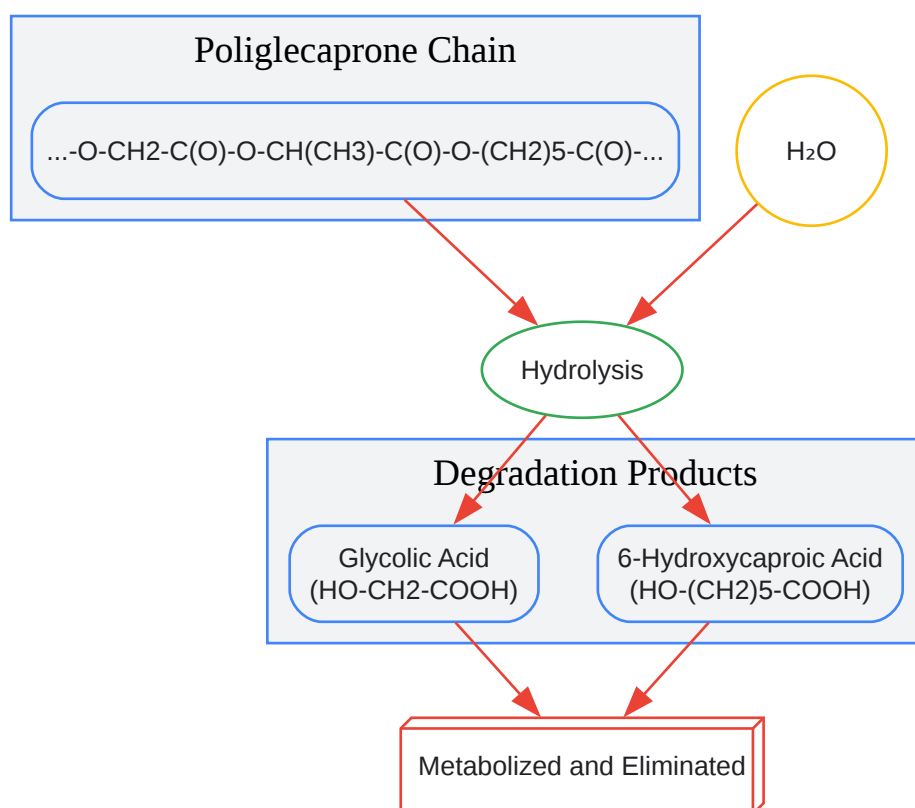
Property	Value	Test Method
Molecular Weight	Varies depending on synthesis; typically in the range of tens to hundreds of kDa.	Gel Permeation Chromatography (GPC)
Melting Point (Tm)	~225-230 °C (for pure PGA), ~60 °C (for pure PCL). The copolymer will have a Tm between these values, dependent on the monomer ratio.	Differential Scanning Calorimetry (DSC)
Glass Transition Temperature (Tg)	~35-40 °C (for pure PGA), ~-60 °C (for pure PCL). The copolymer's Tg is a weighted average of its components.	Differential Scanning Calorimetry (DSC)
Solubility	Soluble in solvents like tetrahydrofuran (THF) and chloroform.[1]	Solvent Dissolution

Degradation Profile

Poliglecaprone degrades in vivo via hydrolysis of its ester linkages, leading to a progressive loss of mass and tensile strength.[5][6] The degradation products are natural metabolites, which are safely eliminated by the body.

Hydrolytic Degradation Pathway

The ester bonds in the polymer backbone are susceptible to cleavage by water molecules. This process is autocatalytic as the carboxylic acid end groups generated can further catalyze the hydrolysis.



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Caption: Hydrolytic degradation of **Poliglecaprone**.

Tensile Strength Retention

The loss of tensile strength is a critical parameter for applications such as sutures.

Poliglecaprone 25 exhibits a predictable loss of strength over time.

Time Post-Implantation	Remaining Tensile Strength (%)
7 days	~50-60% ^[7] ^[8]
14 days	~20-30% ^[7] ^[8]
21 days	All original tensile strength is lost ^[8]

Mass Loss

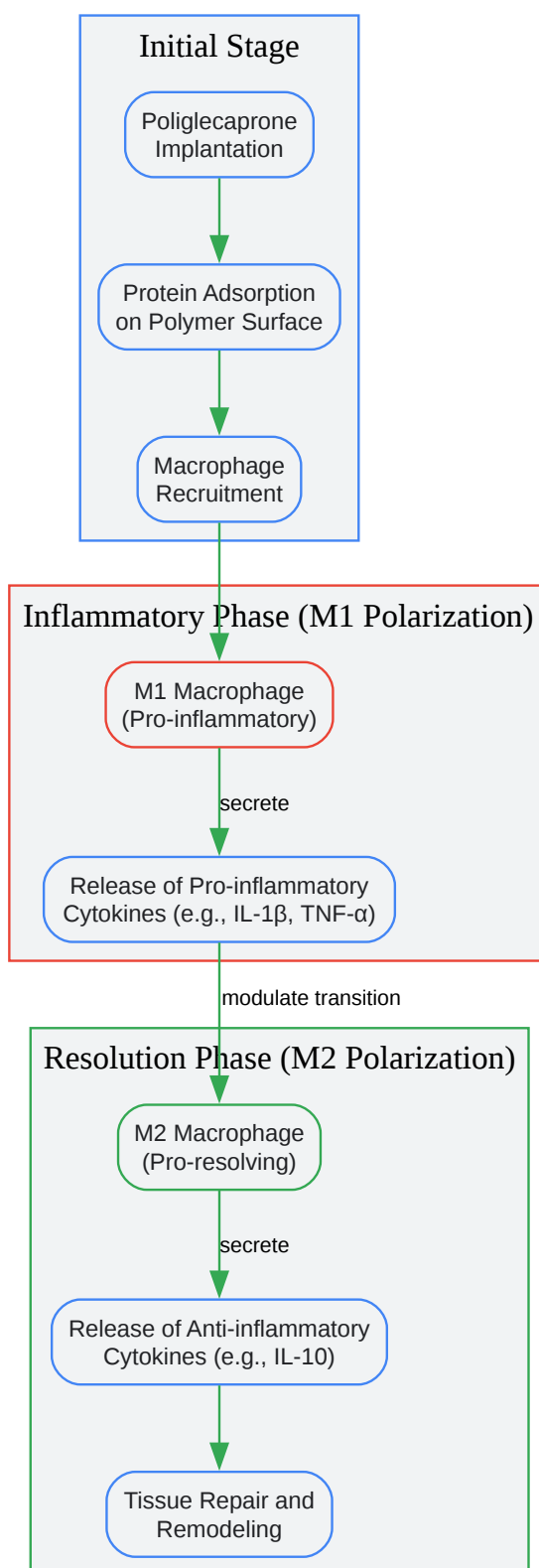
Complete absorption of **Poliglecaprone 25** typically occurs within 90 to 120 days through hydrolysis.^[6]^[8]

Biocompatibility

Poliglecaprone is known for its excellent biocompatibility, eliciting only a minimal inflammatory response upon implantation.^[6]^[9] The material is non-antigenic and non-pyrogenic.^[9]

Inflammatory Response Signaling Pathway

The biocompatibility of biodegradable polyesters like **Poliglecaprone** is largely mediated by the host's immune response, particularly the behavior of macrophages at the implant site. The process involves a transition from a pro-inflammatory (M1) to a pro-resolving (M2) macrophage phenotype.



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Caption: Macrophage response to biodegradable polyesters.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **Poliglecaprone**.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (T_m) and glass transition temperature (T_g) of **Poliglecaprone**.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the **Poliglecaprone** sample into a standard aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup: Use a calibrated Differential Scanning Calorimeter. Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
- Thermal Program:
 - Equilibrate the sample at 25°C.
 - Heat from 25°C to 250°C at a heating rate of 10°C/min (First Heating Scan). This is to erase the thermal history of the sample.
 - Hold at 250°C for 5 minutes.
 - Cool from 250°C to -80°C at a cooling rate of 10°C/min.
 - Hold at -80°C for 5 minutes.
 - Heat from -80°C to 250°C at a heating rate of 10°C/min (Second Heating Scan).
- Data Analysis: Determine the T_g as the midpoint of the transition in the heat flow curve from the second heating scan. The T_m is determined as the peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and degradation profile of **Poliglecaprone**.

Methodology:

- Sample Preparation: Place 10-15 mg of the **Poliglecaprone** sample into a TGA crucible.
- Instrument Setup: Use a calibrated Thermogravimetric Analyzer.
- Thermal Program:
 - Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
 - Use a nitrogen atmosphere with a flow rate of 20 mL/min to prevent oxidative degradation.
- Data Analysis: Plot the percentage weight loss as a function of temperature. The onset of degradation is determined from the temperature at which significant weight loss begins.

Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of **Poliglecaprone**.

Methodology:

- Sample Preparation: Dissolve the **Poliglecaprone** sample in a suitable solvent, such as tetrahydrofuran (THF) or chloroform, to a concentration of approximately 1-2 mg/mL.^[1] Filter the solution through a 0.22 μ m syringe filter before injection.
- Instrument Setup:
 - GPC system equipped with a refractive index (RI) detector.
 - Column set suitable for the molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
 - Mobile Phase: THF or chloroform at a flow rate of 1.0 mL/min.
 - Column Temperature: 35°C.

- Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.
- Data Analysis: Analyze the resulting chromatogram to calculate Mn, Mw, and PDI (Mw/Mn) relative to the polystyrene standards.

Conclusion

Poliglecaprone is a versatile and biocompatible polymer with a well-defined set of physical and chemical properties that make it highly suitable for a range of biomedical applications. Its tunable degradation rate, excellent biocompatibility, and processability continue to make it a material of great interest for researchers and drug development professionals. This guide provides a foundational understanding of its core characteristics, offering a starting point for further investigation and application development.

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